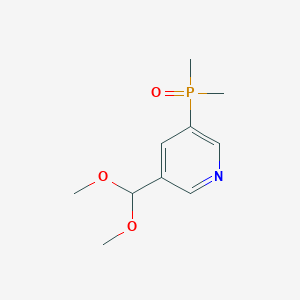
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with dimethoxymethyl and dimethylphosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The dimethoxymethyl group can be introduced via a reaction with formaldehyde dimethyl acetal in the presence of an acid catalyst. The dimethylphosphoryl group is often introduced through a phosphorylation reaction using dimethyl phosphite and a suitable activating agent such as a halogenating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound may serve as a probe or a building block in the synthesis of biologically active molecules.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethoxymethyl)pyridine
- 2,6-Bis(dimethoxymethyl)pyridine
- 3-(Dimethylphosphoryl)pyridine
Comparison
Compared to similar compounds, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups on the pyridine ring. This dual substitution can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H16NO3P |
|---|---|
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
3-(dimethoxymethyl)-5-dimethylphosphorylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-9(7-11-6-8)15(3,4)12/h5-7,10H,1-4H3 |
InChI-Schlüssel |
WAFWRKVMTCOSNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=CN=C1)P(=O)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


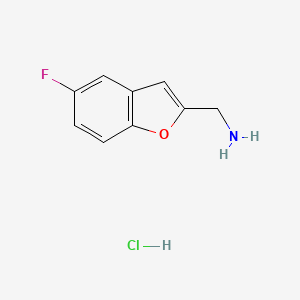
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
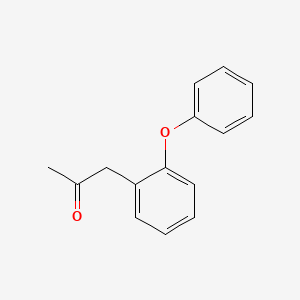
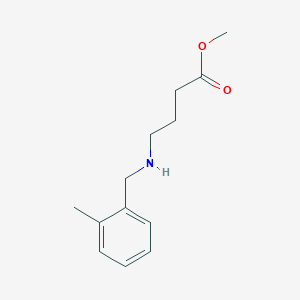
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
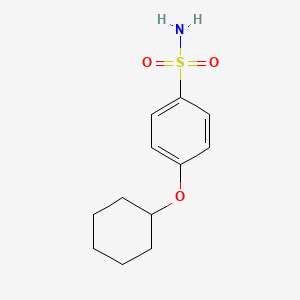
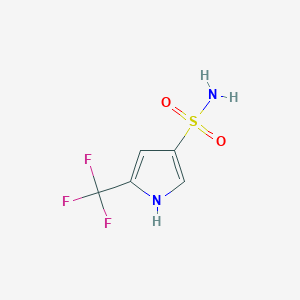
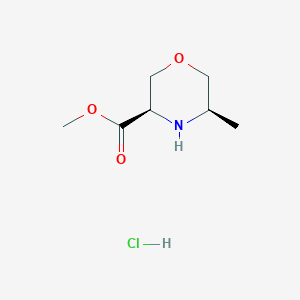
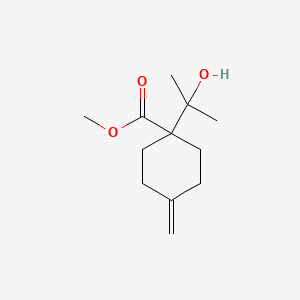

![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
